

Technical Guide: Certificate of Analysis for Desoxycarbadox-D3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with a Certificate of Analysis for **Desoxycarbadox-D3**, a critical internal standard for the analytical surveillance of the veterinary drug Carbadox and its metabolites. **Desoxycarbadox-D3** is the deuterium-labeled analogue of Desoxycarbadox, a principal and toxicologically significant metabolite of Carbadox.[1] Due to the carcinogenic properties of

toxicologically significant metabolite of Carbadox.[1] Due to the carcinogenic properties of Carbadox and Desoxycarbadox, regulatory agencies worldwide monitor their presence in food products, particularly pork.[2][3][4] **Desoxycarbadox-D3** is essential for achieving accurate and precise quantification in residue analysis by methods such as liquid chromatographytandem mass spectrometry (LC-MS/MS).

Certificate of Analysis Data

A Certificate of Analysis (CoA) for a **Desoxycarbadox-D3** reference standard provides critical information on its identity, purity, and quality. The following tables summarize the typical quantitative and qualitative data presented.

Table 1: General Information and Physicochemical Properties



Parameter	Specification	
Product Name	Desoxycarbadox-D3	
Synonyms	Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate[2][5]	
CAS Number	1448350-02-4[2][5]	
Molecular Formula	C11H7D3N4O2[1]	
Molecular Weight	233.24 g/mol [2][5]	
Appearance	Pale Yellow to Beige Solid[1]	
Format	Neat Solid or Solution in Acetonitrile (e.g., 100 μg/mL)[3]	
Storage Conditions	Hygroscopic, Refrigerator (+4°C), under inert atmosphere[1][2]	
Solubility	DMSO (Slightly), Methanol (Slightly, Heated, Sonicated)[1]	

Table 2: Analytical Data

Test	Method	Specification
Purity	HPLC-UV	>95%[2]
Identity Confirmation	LC-MS/MS	Conforms to structure
Isotopic Purity	Mass Spectrometry	≥98% Deuterium incorporation
Moisture Content	Karl Fischer Titration	≤1.0%
Residual Solvents	Headspace GC-MS	Meets USP <467> requirements

Experimental Protocols

Detailed methodologies are crucial for the proper use and verification of the reference standard. The following sections describe typical experimental protocols for the key analyses



cited in the CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of **Desoxycarbadox-D3** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., Thermo Scientific Hypersil Gold C18, 150 mm × 2.1 mm, 5 μm).[5]
- Mobile Phase: A gradient elution is typically employed.
 - Mobile Phase A: 0.1% Formic acid in water.[5]
 - Mobile Phase B: Acetonitrile.[5]
- Gradient Program: A linear gradient from 85% A to 20% A over 12 minutes, hold at 20% A for 5 minutes, and then return to initial conditions.
- Flow Rate: 0.2 mL/min.[5]
- Injection Volume: 10 μL.[5]
- Detection: UV detection at a wavelength determined by the UV spectrum of Desoxycarbadox (typically around 254 nm or 360 nm).
- Quantification: Purity is calculated based on the area percentage of the principal peak relative to the total peak area in the chromatogram.

Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol confirms the chemical structure of **Desoxycarbadox-D3** by analyzing its mass-to-charge ratio and fragmentation pattern.



- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Chromatographic Conditions: Same as described in Section 2.1.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity. The precursor ion (the protonated molecule [M+H]+) is selected and fragmented, and specific product ions are monitored.
- MRM Transition for Desoxycarbadox-D3:
 - Precursor Ion (Q1): m/z 234.1 (to account for the D3 label)
 - Product Ion (Q3): A characteristic fragment, for example, m/z 202.0 (corresponding to the loss of the deuterated carbamate group). Note: The unlabeled Desoxycarbadox transition is m/z 231.1 > 199.0.[5]
- Source/Gas Parameters:
 - Curtain Gas: ~6 psi
 - Ion Source Gas 1 (GS1): ~60 psi
 - Ion Source Gas 2 (GS2): ~50 psi[5]
- Confirmation Criteria: The presence of the correct precursor ion and the specific MRM transition at the expected retention time confirms the identity of the compound.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate the metabolic fate of the parent drug, the mechanism of action, and a typical analytical workflow where **Desoxycarbadox-D3** is used.

Carbadox Metabolic Pathway

The primary metabolic pathway of Carbadox involves the reduction of its N-oxide groups to form Desoxycarbadox.[2] This is followed by cleavage of the side-chain, ultimately leading to



the formation of quinoxaline-2-carboxylic acid (QCA), which is a key marker residue in regulatory monitoring.[2]

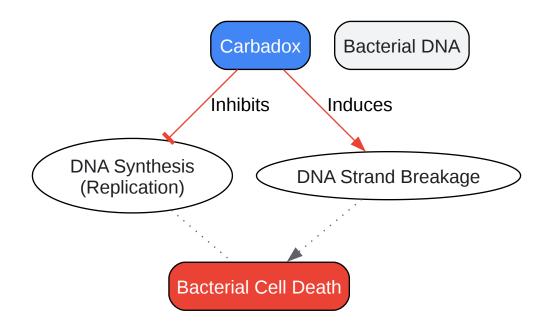


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Caption: Metabolic pathway of Carbadox to Desoxycarbadox and QCA.

Mechanism of Action of Carbadox

Carbadox exerts its antimicrobial effect by interfering with bacterial DNA synthesis. This action leads to the disruption of essential cellular processes and ultimately results in a bactericidal effect, particularly against Gram-positive and anaerobic bacteria.[6]



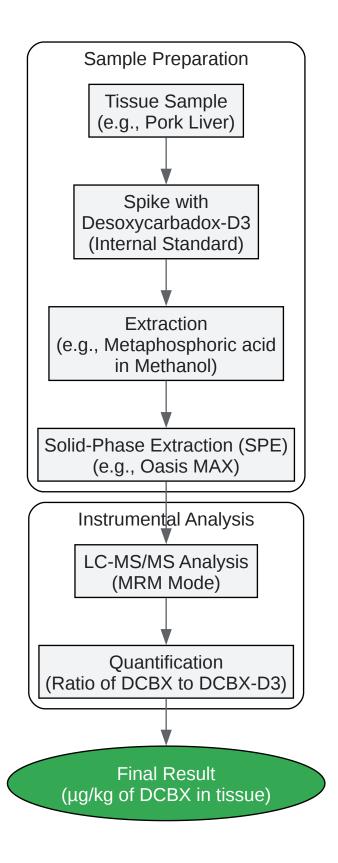
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Caption: Carbadox inhibits DNA synthesis leading to bacterial cell death.

Analytical Workflow for Residue Analysis using Desoxycarbadox-D3



Desoxycarbadox-D3 is used as an internal standard in the analysis of tissue samples (e.g., pork liver or muscle) for Carbadox residues. This workflow outlines the key steps from sample preparation to final quantification.





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Caption: Workflow for tissue residue analysis using an internal standard.

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